molecular formula C10H16N2 B1275262 N-(pyridin-3-ylmethyl)butan-2-amine CAS No. 869941-70-8

N-(pyridin-3-ylmethyl)butan-2-amine

Cat. No. B1275262
M. Wt: 164.25 g/mol
InChI Key: VPTLWUJKNPIUIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of N-arylpyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of "N-(pyridin-3-ylmethyl)butan-2-amine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, as demonstrated by the X-ray crystal analysis of N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane and its copper(II) complex, which revealed a syn chair-chair conformation and a distorted octahedral geometry around the copper ion . The structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine shows a twisted conformation with significant dihedral angles . These findings suggest that "N-(pyridin-3-ylmethyl)butan-2-amine" may also exhibit a complex conformation that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary widely. For instance, the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine indicates a competition between the thiazole and pyridine groups to accommodate the tautomeric hydrogen . This suggests that "N-(pyridin-3-ylmethyl)butan-2-amine" might also exhibit interesting reactivity patterns, potentially including tautomerism.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the UV-vis absorption spectra of highly conjugated functionalized 2-pyridones indicate potential utility for filtration of shortwave radiation . The crystal structure of a cadmium(II) complex of a tetradentate ligand derived from pyridinecarbaldehyde showed several hydrogen bonds, highlighting the importance of non-covalent interactions in determining the properties of these compounds . These insights could be relevant to understanding the properties of "N-(pyridin-3-ylmethyl)butan-2-amine".

Scientific Research Applications

Coordination Polymers and Supramolecular Structures

N-(pyridin-3-ylmethyl)butan-2-amine and related bis(pyridyl) ligands have been utilized in constructing various coordination polymers and supramolecular architectures. For instance, they have been used to form helical silver(I) coordination polymers with interesting structural features, such as alternating one-dimensional left- and right-handed helical chains in achiral complexes (Zhang et al., 2013). Similarly, these ligands have contributed to the formation of mercury supramolecular structures with diverse motifs mediated by mercury-halide clusters and non-covalent interactions (Ye et al., 2016).

Catalysis and Polymerization

These compounds also play a role in catalysis and polymerization. For example, their derivatives have been involved in the synthesis of phosphorescent six-member ring bis-cyclometalated heteroleptic iridium(III) complexes, showing potential in surface functionalization due to their photoemission quantum yields and stability (Volpi et al., 2012). Additionally, the pyrazolylamine ligands derived from these compounds have been used in nickel(II)-catalyzed oligomerization and polymerization of ethylene, highlighting their significance in the development of polymers with varying molecular weights and properties (Obuah et al., 2014).

Crystallography and Material Science

In crystallography, these ligands have been instrumental in the formation of complex crystal structures. For instance, the reaction with silver salts led to the development of a helical coordination polymer with a two-dimensional supramolecular network, showcasing the versatility of these ligands in creating intricate structures (Moon et al., 2015).

Luminescent Properties

Additionally, these ligands have been shown to contribute to the luminescent properties of coordination complexes. The solid-state luminescent properties of complexes containing these ligands vary based on the nature of inorganic anions involved, suggesting their potential in developing new luminescent materials (Zhang et al., 2013).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-5-4-6-11-7-10/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTLWUJKNPIUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405893
Record name N-(pyridin-3-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)butan-2-amine

CAS RN

869941-70-8
Record name N-(pyridin-3-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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